N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is a chemical compound with the molecular formula C17H16ClN5 and a molecular weight of 325.8 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine typically involves the reaction of benzylamine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by benzylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzylamine and 2,4,6-trichloro-1,3,5-triazine, with solvents such as dichloromethane or toluene to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel catalyst (Ni).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2/Ni or LiAlH4 in anhydrous conditions.
Substitution: NaOCH3 in methanol or LiAlH4 in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is unique due to its triazine core structure, which imparts specific chemical and biological properties. This distinguishes it from other benzylamine derivatives, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C17H16ClN5 |
---|---|
Molekulargewicht |
325.8g/mol |
IUPAC-Name |
2-N,4-N-dibenzyl-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16ClN5/c18-15-21-16(19-11-13-7-3-1-4-8-13)23-17(22-15)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |
InChI-Schlüssel |
GCNUWWUZKABMSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.